molecular formula C18H30BN3O3 B6322664 6-((2-(Dimethylamino)ethyl)(methyl)carbamoyl)-5-methylpyridine-3-boronic acid pinacol ester CAS No. 1092563-61-5

6-((2-(Dimethylamino)ethyl)(methyl)carbamoyl)-5-methylpyridine-3-boronic acid pinacol ester

Cat. No.: B6322664
CAS No.: 1092563-61-5
M. Wt: 347.3 g/mol
InChI Key: AHZOENHQDCBTOP-UHFFFAOYSA-N
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Description

6-((2-(Dimethylamino)ethyl)(methyl)carbamoyl)-5-methylpyridine-3-boronic acid pinacol ester is a useful research compound. Its molecular formula is C18H30BN3O3 and its molecular weight is 347.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.2380220 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that boronic acids and their esters are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

This compound is a boronic acid ester, which is often used in Suzuki–Miyaura (SM) cross-coupling reactions . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . The kinetics is dependent on the substituents in the aromatic ring. Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Result of Action

Boronic acid compounds are usually used as enzyme inhibitors or specific ligand drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30BN3O3/c1-13-11-14(19-24-17(2,3)18(4,5)25-19)12-20-15(13)16(23)22(8)10-9-21(6)7/h11-12H,9-10H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZOENHQDCBTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)N(C)CCN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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